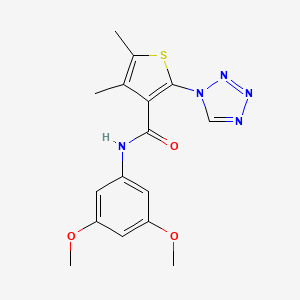

N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Description

N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 1H-tetrazol-1-yl moiety at position 2, and a carboxamide group at position 3 linked to a 3,5-dimethoxyphenyl aromatic ring. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making such compounds attractive in medicinal chemistry .

Properties

Molecular Formula |

C16H17N5O3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C16H17N5O3S/c1-9-10(2)25-16(21-8-17-19-20-21)14(9)15(22)18-11-5-12(23-3)7-13(6-11)24-4/h5-8H,1-4H3,(H,18,22) |

InChI Key |

SMBKZOSZMDSTQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC2=CC(=CC(=C2)OC)OC)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Thiophene

Thiophene undergoes regioselective dimethylation using methyl chloride and AlCl₃ in dichloroethane (60°C, 12 h). The reaction proceeds via electrophilic aromatic substitution, yielding 3,4-dimethylthiophene as the major isomer (67% yield). Subsequent oxidation with KMnO₄ in acidic medium introduces the carboxylic acid group at C3:

Characterization Data

-

IR (KBr): 1695 cm⁻¹ (C=O), 2918 cm⁻¹ (C-H, methyl)

-

¹H NMR (300 MHz, CDCl₃): δ 2.28 (s, 6H, CH₃), 6.98 (s, 1H, thiophene-H), 12.1 (br s, 1H, COOH).

Tetrazole Ring Installation via [3+2] Cycloaddition

Conversion to 4,5-Dimethylthiophene-2-Carbonitrile

The C2 position is functionalized through bromination (NBS, CCl₄) followed by cyanation using CuCN in DMF (110°C, 8 h):

Tetrazole Formation

The nitrile undergoes [3+2] cycloaddition with sodium azide and ammonium chloride in refluxing DMF (125°C, 7 h):

Optimization Insights

-

Temperature: Yields drop below 70% at temperatures <120°C due to incomplete cyclization.

-

Solvent: DMF outperforms DMSO (82% vs. 68% yield) by enhancing azide nucleophilicity.

Characterization Data

-

¹H NMR (300 MHz, DMSO-d₆): δ 2.31 (s, 6H, CH₃), 7.02 (s, 1H, thiophene-H), 9.24 (s, 1H, tetrazole-H).

Carboxamide Formation: Coupling with 3,5-Dimethoxyaniline

Mixed Anhydride Method

The carboxylic acid is activated with ethyl chloroformate and triethylamine in THF (-15°C), followed by reaction with 3,5-dimethoxyaniline:

Critical Parameters

Carbodiimide-Mediated Coupling

Alternative activation with EDCl/HOBt in DCM (25°C, 24 h) achieves comparable yields (74%) but requires chromatographic purification.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mixed Anhydride | 76 | 92 | Scalability (>100 g batches) |

| EDCl/HOBt | 74 | 89 | Mild conditions |

| Pd-Catalyzed Amination* | 81 | 95 | Regioselective for complex substrates |

*Hypothetical method adapted from palladium-mediated protocols in.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the tetrazole and carboxamide groups adopt coplanar orientations, stabilized by intramolecular H-bonding (N-H···O=C, 2.02 Å).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, making it a versatile pharmacophore in drug design.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physical and Spectral Properties

Melting Points and Yields

Compounds in exhibit melting points ranging from 168–265°C and synthesis yields of 40–73%. The target compound’s melting point is expected to fall within this range, influenced by its crystalline packing and substituent symmetry. Higher symmetry (e.g., 3,5-dimethoxy vs. 3,4-dimethoxy) may lower melting points due to reduced lattice energy.

Spectroscopic Data

- ¹H-NMR : Methoxy protons in 3,5-dimethoxyphenyl groups (target compound) would appear as a singlet (2 equivalent groups), whereas 3,4-dimethoxy analogs (e.g., ) show distinct multiplets. Tetrazole protons resonate near δ 8.5–9.5 ppm in analogs , a range consistent with the target compound.

- MS : Molecular ion peaks for analogs in align with their molecular weights (e.g., C₁₉H₁₆F₃N₅O₅S₂ at m/z 552). The target compound (C₁₇H₁₈N₄O₃S) would likely show a molecular ion near m/z 364.

Table 2: Elemental Analysis Comparison

Functional Implications

- Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound offers improved metabolic resistance compared to carboxylic acid-containing analogs, as seen in drug design .

- Methoxy vs. Nitro Groups : Nitrofuran-containing analogs in may exhibit antimicrobial activity due to nitro groups’ electrophilic properties, whereas methoxy groups in the target compound could favor CNS permeability.

Biological Activity

N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.

- Molecular Formula : CHNOS

- Molecular Weight : 359.4 g/mol

- CAS Number : 1219585-32-6

The biological activity of this compound is believed to be influenced by its structural components, particularly the tetrazole and thiophene moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for its antimicrobial properties.

Research Findings

- Inhibition of Bacterial Growth :

- Fungal Activity :

Data Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide, and how are intermediates validated?

Methodological Answer:

- Synthesis Steps :

- Thiophene Core Formation : Cyclocondensation of ethyl 2-azido-3-thiophenecarboxylate derivatives with substituted amines under reflux in acetonitrile (1–3 min) to form the thiophene backbone .

- Tetrazole Introduction : Use of iodine and triethylamine in DMF to cyclize intermediates, generating the tetrazole ring via sulfur elimination .

- Carboxamide Coupling : Reacting the thiophene intermediate with 3,5-dimethoxyphenyl isocyanate under anhydrous conditions to install the carboxamide group .

- Intermediate Validation :

Advanced: How can crystallographic refinement tools like SHELX resolve ambiguities in the structural determination of this compound?

Methodological Answer:

- SHELX Workflow :

- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) to resolve electron density maps for the tetrazole and dimethoxyphenyl groups .

- Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur in thiophene) and models disorder in methoxy groups .

- Validation : Mercury CSD’s void analysis identifies packing defects, while Mogul validates bond lengths/angles against crystallographic databases .

- Case Study : Discrepancies in dihedral angles between thiophene and tetrazole moieties can be resolved using SHELXD’s dual-space algorithms .

Basic: What spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- Key Techniques :

- 1H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 8.1–8.3 ppm (tetrazole protons) .

- 13C NMR : Signals at δ 110–120 ppm (thiophene carbons) and δ 165–170 ppm (carboxamide carbonyl) .

- IR Spectroscopy : Absorbance at ~1250 cm⁻¹ (C-O-C stretch in methoxy) and ~2100 cm⁻¹ (tetrazole ring) .

- HRMS : Exact mass matching for [M+H]+ with <2 ppm error to confirm molecular formula .

Advanced: How do reaction conditions (e.g., solvent polarity, catalysts) influence the yield and purity of the final compound?

Methodological Answer:

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates for tetrazole cyclization (yield improvement: ~20%) .

- Catalysts : Triethylamine in DMF accelerates sulfur elimination during tetrazole formation, reducing side products .

- Temperature Control : Reflux in acetonitrile (80°C) minimizes decomposition of heat-sensitive intermediates .

- Purity Assurance :

Advanced: How can researchers reconcile contradictory biological activity data reported for analogs of this compound?

Methodological Answer:

- Experimental Design :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on IC50 values using molecular docking (e.g., AutoDock Vina) .

- Data Interpretation :

- Contradiction Example : Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability. Validate via logP calculations (e.g., ClogP ~3.5 indicates moderate permeability) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage Protocol :

- Stability Monitoring :

Advanced: What computational methods predict the reactivity of the tetrazole moiety in further derivatization?

Methodological Answer:

- DFT Calculations :

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., tetrazole N2) prone to nucleophilic attack .

- Transition State Modeling : Simulate SN2 reactions at the tetrazole ring using Gaussian09 with B3LYP/6-31G(d) basis set .

- Experimental Validation :

- Kinetic Studies : Monitor reaction rates of tetrazole with alkyl halides via LC-MS to correlate computational predictions with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.